Arborin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Arboreal Ecosystems and Research Technologies Arborin, while not directly mentioned in scientific literature as a specific compound or entity for research applications, relates to arboreal or tree-based research. An essential area of scientific inquiry involves understanding and managing arboreal ecosystems, which play a crucial role in global and local biogeochemical processes, biodiversity maintenance, and urban human health. Challenges in collecting samples from tree canopies for research are significant, with methods including ground sampling, tree climbing, fixed infrastructure, and aerial drones. Advancements in robotics and engineering are pivotal in enhancing research capabilities in these ecosystems, aiming to foster basic discovery and applied management across various scientific and professional fields (Cannon et al., 2021).

Comparative Biology and Analytical Software The development of software like Arbor for comparative biology research exemplifies the technological advancements in studying the tree of life. Arbor software facilitates the analysis of comparative data across developmental biology, ecology, and more, using an intuitive visual interface. It supports the sharing and replication of analyses, promoting collaborative research efforts in understanding biological diversity and evolution (Harmon et al., 2013).

Arboreal Archaeology for Understanding Past Land Use Arboreal archaeology, utilizing tree-ring data, offers insights into past human exploitation of forest resources, including wood procurement for various uses. This method enhances our understanding of historical land use patterns, as demonstrated in studies on early Navajo land use in northwestern New Mexico. Such research underscores the value of dendroarchaeological sampling in archaeology (Towner, 2016).

Digital Reconstructions of Neuronal Morphology In neuroscience, the digital reconstruction of neuronal morphology from arboreal patterns of dendrites and axons has become increasingly important. These reconstructions allow for detailed morphometric analyses and the building of anatomically realistic models, facilitating the study of neuronal function and pathology. Data sharing in this domain amplifies research impact, demonstrating the collaborative potential in scientific inquiry (Ascoli, 2007).

Mécanisme D'action

Target of Action

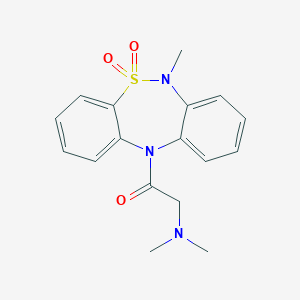

Arborine, also known as Arborin, primarily targets the muscarinic acetylcholine receptors (mAChR) . These receptors play a crucial role in transmitting signals in the nervous system. They are involved in various physiological functions, including heart rate, muscle contraction, and cognitive functions.

Mode of Action

Arborine acts as an inhibitor of the peripheral action of acetylcholine . Acetylcholine is a neurotransmitter that transmits signals across nerve synapses. By inhibiting the action of acetylcholine, Arborine can affect the transmission of these signals, leading to various physiological effects.

Biochemical Pathways

It is known that arborine is derived from anthranilic acid and phenylalanine . The biosynthesis of Arborine involves various enzymatic reactions, including the Pictet‒Spengler reaction of L-tryptophan

Result of Action

Arborine has been found to induce a fall in blood pressure . This suggests that it may have potential therapeutic applications in the treatment of hypertension. Additionally, Arborine has shown significant antibacterial activity against multidrug-resistant Staphylococcus aureus . It has been observed to cause significant morphological changes in S. aureus, including uneven cell surfaces and morphology, cell shrinkage, and cell membrane damages .

Propriétés

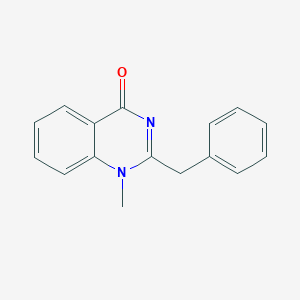

IUPAC Name |

2-benzyl-1-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPZRKIQCKKYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218856 | |

| Record name | Glycosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arborine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Arborine | |

CAS RN |

6873-15-0 | |

| Record name | Arborine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arborine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JUH3HNWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arborine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161 - 162 °C | |

| Record name | Arborine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

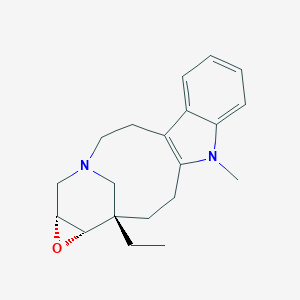

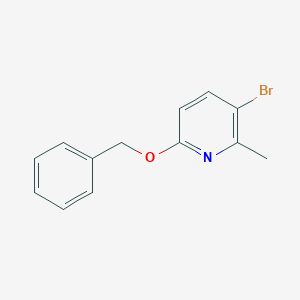

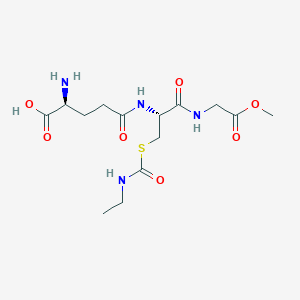

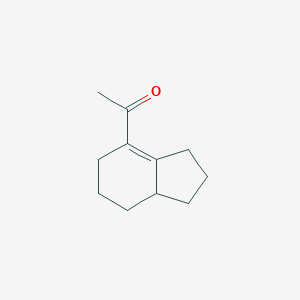

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

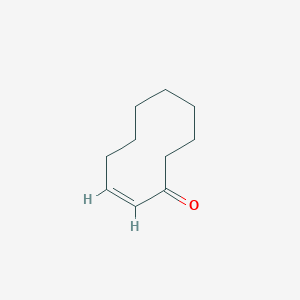

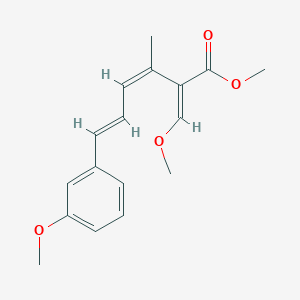

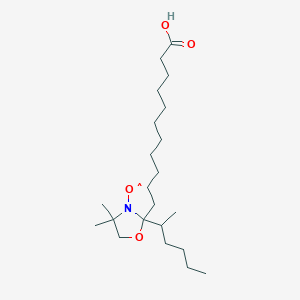

Feasible Synthetic Routes

Q & A

Q1: What is the natural source of Arborine and what type of compound is it?

A1: Arborine is a 4-quinazolone derivative and the primary alkaloid found in the leaves of the Indian plant Glycosmis arborea (Roxb.) DC., which belongs to the Rutaceae family. []

Q2: What have researchers discovered about the biosynthesis of Arborine?

A2: Research has illuminated several key aspects of Arborine biosynthesis within Glycosmis arborea. Labeling studies demonstrated that both anthranilic acid and phenylalanine are specifically incorporated into the Arborine structure. [] Interestingly, the N-methyl group of Arborine originates from methionine, suggesting that anthranilic acid undergoes methylation before combining with phenylalanine during Arborine formation. [] While the N-1 atom of Arborine is derived from the nitrogen of anthranilic acid, the aliphatic side chain of phenylalanine, excluding the carboxyl group, is integrated into the Arborine molecule. [] This excludes phenylacetic acid as a direct precursor to Arborine.

Q3: Have any synthetic routes to Arborine been developed?

A3: Yes, novel syntheses for Arborine and structurally similar 4(1H)-quinazolinones have been achieved. One approach involves using N-methylanthranilic acid amide and specific aldehydes in an intramolecular Mannich reaction to create acylaminals, which are then transformed into the target 4(1H)-quinazolinones. [, ]

Q4: Are there any interesting findings regarding the enzymatic activity related to Arborine formation?

A4: Surprisingly, the enzymatic conversion of the Arborine precursor, N-methyl-N-phenyl-[14CO-CH2]acetylanthranilamide, was observed not only in Glycosmis arborea but also in pea plants. [] This suggests that the enzyme or enzymatic system responsible for the final ring closure step in Arborine biosynthesis is likely unspecific and broadly distributed across plant species.

Q5: Where can I find additional information about the chemistry of Arborine?

A5: For a deeper exploration of Arborine's chemistry, you can refer to the research article "Chemistry of arborine". []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)

![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)

![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)